molecular formula C8H18I2Te B1627577 Dibutyl tellurium diiodide CAS No. 41235-21-6

Dibutyl tellurium diiodide

Cat. No.: B1627577
CAS No.: 41235-21-6
M. Wt: 495.6 g/mol
InChI Key: CWBNZDYODCNTEV-UHFFFAOYSA-N
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Description

Dibutyl tellurium diiodide (C₈H₁₈TeI₂) is an organotellurium(IV) compound characterized by two butyl groups (C₄H₉) and two iodine atoms bonded to a central tellurium atom. Its synthesis typically involves the reaction of dibutyl telluride with iodine, following methods analogous to those reported for related dialkyl tellurium diiodides . Structurally, it adopts a pseudo-trigonal bipyramidal geometry, where the butyl groups and the tellurium lone pair occupy equatorial positions, while the iodine atoms reside in axial positions. This geometry is common in R₂TeI₂ compounds and facilitates secondary bonding interactions (SBIs) between Te and neighboring iodine atoms, influencing its crystallographic packing and stability .

Properties

CAS No.

41235-21-6

Molecular Formula

C8H18I2Te

Molecular Weight

495.6 g/mol

IUPAC Name

1-[butyl(diiodo)-λ4-tellanyl]butane

InChI

InChI=1S/C8H18I2Te/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3

InChI Key

CWBNZDYODCNTEV-UHFFFAOYSA-N

SMILES

CCCC[Te](CCCC)(I)I

Canonical SMILES

CCCC[Te](CCCC)(I)I

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

Dibutyl tellurium diiodide undergoes nucleophilic substitution, where iodine atoms are replaced by other nucleophiles. Key findings include:

Reaction with organolithium reagents :

  • Treatment with n-butyllithium in stoichiometric amounts produces acyclic ditellurides (e.g., 14 ) or monotellurides (e.g., 16 ), depending on reagent quantity .

    C₈H₁₈I₂Te+LiC₄H₉C₈H₁₈Te-C₄H₉+LiI\text{C₈H₁₈I₂Te} + \text{LiC₄H₉} \rightarrow \text{C₈H₁₈Te-C₄H₉} + \text{LiI}
  • Excess n-butyllithium leads to cleavage of both Te–I bonds, forming butyl tellurolate intermediates .

Aromatic nucleophilic substitution :

  • Reaction with butyl tellurolate anion replaces iodine with a butyltelluro group, yielding 3-(butyltelluro)-2,5-diphenyltellurophene (22 ) .

Redox Reactions

The tellurium(IV) center in this compound participates in redox processes:

Reduction :

  • Sodium borohydride reduces the compound to elemental tellurium and butyl iodide :

    C₈H₁₈I₂Te+2NaBH₄Te0+2C₄H₉I+2NaI+2BH₃\text{C₈H₁₈I₂Te} + 2\text{NaBH₄} \rightarrow \text{Te}^0 + 2\text{C₄H₉I} + 2\text{NaI} + 2\text{BH₃}

Oxidation :

  • Exposure to hydrogen peroxide oxidizes the tellurium center to telluroxides, though specific products require further characterization.

Cyclization and Ring-Opening Reactions

This compound participates in cyclization under iodinating conditions:

Iodocyclization :

  • Reacting with iodine in petroleum ether forms 3-iodotellurophenes (7a–f ) via intermediates with aromatic character .

Ring-opening mechanisms :

  • 3-Iodotellurophenes (7a ) derived from this compound undergo ring-opening with n-butyllithium, yielding acyclic ditellurides or monotellurides .

Structural Influences on Reactivity

The compound’s trigonal bipyramidal geometry and secondary Te⋯I interactions (3.71–3.80 Å) enhance its lability :

Structural FeatureImpact on Reactivity
Axial I–Te–I bondsHigh susceptibility to nucleophilic substitution due to weaker bond strength .
Te⋯I secondary interactionsStabilize transition states in substitution reactions, lowering activation energy .

Comparative Reactivity of Tellurium Dihalides

Reactivity trends in diorganyltellurium dihalides (R₂TeX₂):

Halide (X)Bond Length (Å)Relative Reactivity in Substitution
I3.71–3.80Highest (due to polarizable I)
Br2.93–3.71Moderate
Cl2.28–2.93Lowest

Data adapted from structural studies .

Comparison with Similar Compounds

Structural and Crystallographic Properties

The table below compares key structural parameters of dibutyl tellurium diiodide with analogous compounds, inferred from crystallographic

Compound Coordination Geometry Te–I Bond Length (Å) I–Te–I Angle (°) C–Te–C Angle (°) Intermolecular Interactions
This compound (inferred) Pseudo-trigonal bipyramidal ~2.8–3.0* ~175–177* ~95–100* Te···I SBIs, C–H···I hydrogen bonds
Bis(trimethylsilylmethyl) TeI₂ Pseudo-trigonal bipyramidal 2.81 (avg) 175.29 99.9 Te···I SBIs, C–H···I interactions
Cyclic Te(IV) diiodide Monoclinic (P21/c space group) 2.78–2.92 173.5 98.3 Te···I SBIs, C–H···I hydrogen bonds
DIDMTE01 (diiodide) Trigonal bipyramidal 3.692–3.902 (Te···I SBIs) 158–175 95–105 1D chains via Te···I and halogen bonds

*Values estimated based on structural trends in R₂TeI₂ compounds.

Key Observations :

  • Coordination Geometry : All R₂TeI₂ compounds exhibit pseudo-trigonal bipyramidal geometry, with slight distortions depending on substituent bulk. For example, bulkier butyl groups in this compound may reduce the I–Te–I angle compared to smaller substituents .
  • Secondary Interactions : Te···I SBIs (2.7–3.9 Å) are critical for stabilizing crystal structures. In cyclic Te(IV) diiodide, these interactions result in co-crystallized molecules forming extended networks .
  • Bond Angles: The I–Te–I angle in bis(trimethylsilylmethyl) TeI₂ (175.29°) is nearly linear, whereas steric hindrance from cyclic or bulky groups (e.g., butyl) may introduce minor deviations .

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